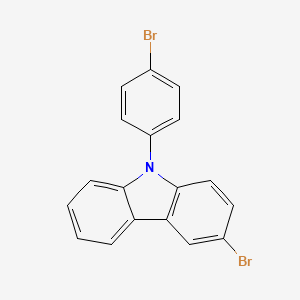

3-Bromo-9-(4-bromophenyl)-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-9-(4-bromophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br2N/c19-12-5-8-14(9-6-12)21-17-4-2-1-3-15(17)16-11-13(20)7-10-18(16)21/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNLPNWEQKBULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)Br)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226860-66-7 | |

| Record name | 3-Bromo-9-(4-bromophenyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-9-(4-bromophenyl)-9H-carbazole

Introduction: A Strategic Building Block in Advanced Functional Materials

3-Bromo-9-(4-bromophenyl)-9H-carbazole (CAS No. 1226860-66-7) is a halogenated aromatic heterocyclic compound that has garnered significant attention as a pivotal intermediate in the synthesis of advanced functional materials.[1][2][3] Its molecular architecture, featuring a rigid and electron-rich carbazole core coupled with two strategically placed bromine atoms, offers a unique combination of thermal stability, desirable electronic properties, and versatile reactivity.[4] The carbazole unit is well-established as an excellent hole-transporting moiety, making its derivatives highly sought after in the field of organic electronics.[5] The bromine atoms at the 3- and 4'-positions act as reactive handles, enabling further molecular elaboration through various cross-coupling reactions. This allows chemists to precisely tune the optoelectronic properties of the final materials, making this compound an indispensable building block for creating bespoke molecules for high-performance Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and other semiconductor devices.[1][4] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

The intrinsic properties of this compound dictate its behavior in chemical reactions and its performance in material applications. The molecule consists of a central carbazole ring system where the nitrogen atom is substituted with a 4-bromophenyl group. An additional bromine atom is attached to the 3-position of the carbazole core. X-ray crystallography studies on the parent compound, 9-(4-bromophenyl)-9H-carbazole, reveal that the 4-bromophenyl ring is significantly twisted out of the plane of the carbazole moiety, with a dihedral angle of approximately 49.87°.[6][7] This non-planar structure is crucial as it can disrupt intermolecular stacking (π-π interactions) in the solid state, which is often beneficial for achieving high photoluminescence quantum yields in OLED materials by preventing aggregation-caused quenching.[4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1226860-66-7 | [2][3] |

| Molecular Formula | C₁₈H₁₁Br₂N | [3] |

| Molecular Weight | 401.10 g/mol | [2][3] |

| Appearance | White to off-white powder or crystals | [8] |

| Purity | Typically >97.0% (by GC) | [9] |

| Melting Point | 148.0 to 152.0 °C | [8] |

| IUPAC Name | 3-bromo-9-(4-bromophenyl)carbazole |[3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of its precursor, 9-(4-bromophenyl)-9H-carbazole. The choice of brominating agent and reaction conditions is critical to ensure selective mono-bromination at the most reactive position (C-3) of the carbazole nucleus and to avoid over-bromination or other side reactions.

Causality in Experimental Design:

The precursor, 9-(4-bromophenyl)-9H-carbazole, can be synthesized via several methods, including the Ullmann condensation or, more commonly, the Palladium-catalyzed Buchwald-Hartwig amination, which offers high yields and functional group tolerance.[6][10] For the subsequent bromination step, N-Bromosuccinimide (NBS) is the reagent of choice.[11] This is because NBS is a mild and highly selective source of electrophilic bromine (Br⁺), particularly for electron-rich aromatic systems like carbazole. Conducting the reaction in a non-polar solvent like dichloromethane at room temperature provides sufficient reactivity while minimizing potential side reactions. The protocol specifies that the reaction should be carried out while avoiding light to prevent the initiation of radical bromination pathways, which are less selective and could lead to a mixture of products. The purification via recrystallization is a self-validating step; the formation of well-defined crystals is indicative of high purity, a non-negotiable requirement for semiconductor-grade materials where impurities can act as charge traps and severely degrade device performance and lifespan.[4]

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[11]

-

Dissolution: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 9-(4-bromophenyl)-9H-carbazole (1.0 eq., e.g., 3.22 g, 10 mmol) in dichloromethane (DCM, approx. 50 mL).

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (1.05 eq., e.g., 1.87 g, 10.5 mmol) portion-wise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: Upon completion, add water (approx. 50 mL) to the reaction mixture. A white precipitate will form.

-

Isolation: Collect the white solid by vacuum filtration, washing the filter cake with additional water.

-

Drying: Dry the isolated solid in a vacuum oven.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as petroleum ether, to yield the final product as a white solid.

Core Applications in Organic Electronics

The primary value of this compound lies in its role as a versatile building block for more complex, high-performance organic semiconductor materials.[1] The carbazole core provides robust thermal stability and efficient hole transport capabilities, while the two bromine atoms serve as orthogonal synthetic handles for creating advanced molecular architectures.[4][5]

Mechanism of Utility: The bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This synthetic versatility allows for the attachment of a wide array of functional groups. For example:

-

Coupling at the 3-position: Functionalization at this position can be used to introduce electron-accepting or electron-donating groups to create bipolar host materials, which can facilitate balanced charge injection and transport in the emissive layer of an OLED, leading to higher efficiency.[12] It can also be used to extend the π-conjugation of the molecule, tuning its emission color.

-

Coupling at the 4'-position (on the phenyl ring): This position can be functionalized to attach other charge-transporting moieties or to build dendritic structures that improve film-forming properties and prevent crystallization in the solid state.

This "building block" approach is fundamental to the rational design of materials for OLEDs, enabling the fine-tuning of energy levels (HOMO/LUMO), triplet energies, and charge carrier mobilities to optimize device performance.[1][13]

Conceptual Role as a Molecular Building Block

Caption: Role of the title compound as a building block for OLED materials.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Based on GHS classifications for this compound and its precursors, it is considered to cause skin and serious eye irritation.[3][14]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[15]

References

-

Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. Available at: [Link]

-

Borun Chemical. (2025). The Role of Carbazole Derivatives in Modern Organic Electronics. Available at: [Link]

-

Organic & Biomolecular Chemistry. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry. Available at: [Link]

-

Kautny, P., Kader, T., Stöger, B., & Fröhlich, J. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(3), o330. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 10, 2025, from [Link]

-

ACS Publications. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. Organic Letters. Available at: [Link]

-

ResearchGate. (2025). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. Available at: [Link]

-

ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics. Available at: [Link]

-

Borun Chemical. (2025). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3-Bromo-9H-carbazole in Modern Electronic Materials. Available at: [Link]

-

PubChem. (n.d.). 9-(4-Bromophenyl)carbazole. National Center for Biotechnology Information. Retrieved December 10, 2025, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Bromo-9H-carbazole: A Key OLED Intermediate. Available at: [Link]

-

Progress in Chemistry. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry, 27(10), 1384-1399. Available at: [Link]

-

Guanmat Optoelectronic materials, Inc. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole. Retrieved December 10, 2025, from [Link]

-

ResearchGate. (2015). Figure S7. 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Retrieved December 10, 2025, from [Link]

-

ResearchGate. (2014). 9-(4-Bromophenyl)-9H-carbazole. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Retrieved December 10, 2025, from [Link]

-

MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Processes. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C18H11Br2N | CID 66797808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds | MDPI [mdpi.com]

- 6. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 1226860-66-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. labproinc.com [labproinc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-BroMo-9-(4-broMophenyl)carbazole synthesis - chemicalbook [chemicalbook.com]

- 12. ossila.com [ossila.com]

- 13. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 14. 9-(4-Bromophenyl)carbazole | C18H12BrN | CID 22361390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1226860-66-7|this compound|BLD Pharm [bldpharm.com]

Introduction: The Strategic Importance of a Doubly Functionalized Carbazole Core

An In-depth Technical Guide to 3-Bromo-9-(4-bromophenyl)-9H-carbazole

CAS Number: 1226860-66-7 Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

In the landscape of advanced materials science, particularly in the development of organic electronics, the carbazole moiety stands as a cornerstone. Its rigid, planar structure and excellent hole-transporting capabilities make it a privileged scaffold for high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other semiconductor devices.[1][2] this compound is a highly functionalized derivative that serves as a critical building block for creating more complex, tailored molecular architectures.

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, purification, and application. The strategic placement of two bromine atoms—one on the carbazole nucleus (C3 position) and one on the N-phenyl substituent (C4' position)—provides two distinct, reactive handles. This dual functionality allows for sequential and site-selective cross-coupling reactions, enabling chemists to construct sophisticated, high-performance materials for next-generation electronic devices.[3][4]

Physicochemical and Structural Data

The fundamental properties of this compound are essential for its handling, reaction planning, and characterization. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1226860-66-7 | [5][6] |

| Molecular Formula | C₁₈H₁₁Br₂N | [5][7] |

| Molecular Weight | 401.10 g/mol | [7][8] |

| IUPAC Name | 3-bromo-9-(4-bromophenyl)carbazole | [7] |

| Appearance | White to off-white powder or crystalline solid | [5] |

| Purity | Typically >97.0% (by GC) | [5] |

| Melting Point | 148.0 - 152.0 °C | |

| InChIKey | ZUNLPNWEQKBULG-UHFFFAOYSA-N | [7][8] |

Structural confirmation and purity analysis are typically achieved through a combination of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness. The most common and logical approach is a two-step process involving N-arylation followed by selective bromination.

Primary Synthesis Route: N-Arylation and Subsequent C3-Bromination

This robust, two-step method offers excellent control over the final product structure. It begins with the synthesis of an intermediate, 9-(4-bromophenyl)-9H-carbazole, which is then selectively brominated.

Caption: Two-step synthesis of the target compound.

Experimental Protocol 1: Synthesis of 9-(4-bromophenyl)-9H-carbazole (Intermediate)

This protocol is based on a classic Ullmann condensation, a copper-catalyzed N-arylation reaction. The high temperature is necessary to drive the coupling between the carbazole nitrogen and the aryl halide.[9][10]

-

Reagent Charging: In a sealable, heavy-walled glass ampoule, combine 9H-carbazole (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), potassium carbonate (K₂CO₃, 1.0 eq.), and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.).

-

Reaction: Seal the ampoule under vacuum or an inert atmosphere (e.g., N₂ or Ar). Heat the vessel to 250 °C and maintain for 60-72 hours.

-

Work-up: After cooling to room temperature, carefully open the ampoule. Partition the solid residue between toluene and water. Extract the aqueous phase multiple times with toluene.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/dichloromethane mixture) to yield 9-(4-bromophenyl)-9H-carbazole as a white solid.[9]

Experimental Protocol 2: Synthesis of this compound

This step employs N-bromosuccinimide (NBS), a mild and highly selective electrophilic brominating agent for electron-rich aromatic rings.[14][15]

-

Dissolution: Dissolve the intermediate, 9-(4-bromophenyl)-9H-carbazole (1.0 eq.), in dichloromethane (DCM) in a round-bottom flask. The reaction should be protected from light to prevent radical side reactions.

-

Reagent Addition: Add N-bromosuccinimide (NBS, ~1.1 eq.) portion-wise to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The carbazole ring is an electron-rich system. The C3 and C6 positions are the most electronically activated for electrophilic aromatic substitution. Using a slight excess of NBS under mild conditions favors mono-bromination at one of these sites.

-

-

Work-up and Purification: Upon completion, add water to the reaction mixture to precipitate the product. Filter the white solid, wash with water, and dry. The resulting product can be further purified by recrystallization from a suitable solvent system like petroleum ether to achieve high purity.[16]

Application as a Versatile Building Block in OLED Materials

The true value of this compound lies in its role as a versatile intermediate for constructing complex host and emissive materials for OLEDs.[4][17] The two bromine atoms serve as orthogonal synthetic handles for sequential cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings.[18][19]

This allows for the precise installation of different functional groups:

-

Electron-donating groups (e.g., other carbazoles, triphenylamines) can be attached to enhance hole-transport properties.

-

Electron-accepting groups (e.g., triazines, phosphine oxides) can be introduced to improve electron transport, creating bipolar host materials essential for efficient phosphorescent OLEDs (PhOLEDs).[20]

Caption: Synthetic utility for building complex OLED materials.

This strategic, stepwise functionalization allows for the fine-tuning of a material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its triplet energy (Eₜ), which are critical parameters for optimizing device efficiency and lifetime.[1][2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from Globally Harmonized System (GHS) classifications.

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P332 + P317: If skin irritation occurs: Get medical help.[7]

-

P337 + P317: If eye irritation persists: Get medical help.[7]

-

Handling Recommendations: Work in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes. Store in a cool, dry, dark place in a tightly sealed container.[6]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed platform for innovation in materials science. Its well-defined physicochemical properties, coupled with robust and controllable synthetic routes, make it a reliable compound for research and development. The presence of two distinct bromination sites provides chemists with the synthetic flexibility required to build the next generation of complex, highly efficient molecules for OLED displays, lighting, and other organic electronic applications. This guide serves as a foundational resource for professionals aiming to leverage the unique capabilities of this versatile building block.

References

-

Der Pharma Chemica. Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. [Link]

-

PubChem. This compound | C18H11Br2N. [Link]

-

ACS Publications. “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

NIH National Center for Biotechnology Information. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Carbazole Derivatives in Modern OLED Technology. [Link]

-

ACS Publications. CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. [Link]

-

Indian Academy of Sciences. Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. [Link]

-

ResearchGate. Synthesis of carbazole via Graebe‐Ullmann reaction. [Link]

-

ACS Publications. A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products. [Link]

-

NIH National Center for Biotechnology Information. 9-(4-Bromophenyl)-9H-carbazole. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 9-(3-Bromophenyl)carbazole in Modern Materials. [Link]

-

Scribd. Building Blocks For Organic Semiconductor. [Link]

-

Wisdomlib. Electrophilic and radical bromination of bromo derivatives via NBS. [Link]

-

NIH National Center for Biotechnology Information. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. [Link]

-

ResearchGate. (PDF) 9-(4-Bromophenyl)-9H-carbazole. [Link]

-

ResearchGate. Figure S7. 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). [Link]

-

NIH National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

MDPI. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. [Link]

-

MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

-

ResearchGate. ChemInform Abstract: Preparation of Carbazole and Dibenzofuran Derivatives by Selective Bromination on Aromatic Rings or Benzylic Groups with N-Bromosuccinimide. [Link]

-

Taylor & Francis Online. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. labproinc.com [labproinc.com]

- 6. 1226860-66-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C18H11Br2N | CID 66797808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

- 16. 3-BroMo-9-(4-broMophenyl)carbazole synthesis - chemicalbook [chemicalbook.com]

- 17. nbinno.com [nbinno.com]

- 18. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. ossila.com [ossila.com]

Introduction: The Strategic Importance of a Doubly Functionalized Carbazole Core

An In-Depth Technical Guide to 3-Bromo-9-(4-bromophenyl)-9H-carbazole: A Core Intermediate in Advanced Material Synthesis

In the realm of advanced materials and medicinal chemistry, the carbazole moiety is a privileged scaffold, prized for its rigid, planar structure, excellent thermal stability, and unique electronic properties.[1][2] Among the vast family of carbazole derivatives, This compound (CAS: 1226860-66-7) emerges as a particularly strategic chemical intermediate.[3][4] Its utility stems not just from the inherent properties of the carbazole core, but from the presence of two distinct bromine atoms positioned at the 3 and 4' positions. These bromine atoms serve as versatile reactive handles, enabling chemists to perform sequential and regioselective cross-coupling reactions. This dual functionality allows for the precise construction of complex, three-dimensional molecular architectures, making it an indispensable building block for high-performance Organic Light-Emitting Diode (OLED) materials and a valuable scaffold for the synthesis of novel pharmaceutical agents.[2][5][6]

This guide provides a comprehensive overview of the synthesis, properties, and core applications of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Synthesis and Molecular Architecture

The synthesis of this compound is typically achieved through a reliable two-step process. The causality behind this approach is rooted in achieving high regioselectivity and yield. The first step establishes the N-aryl bond, and the second step introduces the bromine at the C-3 position, which is electronically activated by the nitrogen atom of the carbazole ring.

Step 1: Synthesis of the Precursor, 9-(4-bromophenyl)-9H-carbazole

The initial step involves the N-arylation of carbazole with a brominated aryl halide, typically 1,4-dibromobenzene. While several methods exist, copper-catalyzed Ullmann condensation is a common and effective approach.

Experimental Protocol: Ullmann Condensation for 9-(4-bromophenyl)-9H-carbazole [7]

-

Reagent Charging: In a sealed reaction vessel, charge 9H-carbazole (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), potassium carbonate (K₂CO₃, 1.0 eq.), and a catalytic amount of copper sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.).[7]

-

Reaction Execution: Heat the sealed mixture to a high temperature (e.g., 250 °C) for an extended period (e.g., 68 hours).[7] The high temperature is necessary to overcome the activation energy of the C-N bond formation.

-

Work-up and Isolation: After cooling, partition the solid residue between toluene and water. Extract the aqueous phase with toluene.

-

Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: light petroleum/dichloromethane) to yield 9-(4-bromophenyl)-9H-carbazole as a white solid.[7]

Step 2: Regioselective Bromination

The second step is an electrophilic aromatic substitution on the electron-rich carbazole ring of the precursor. N-Bromosuccinimide (NBS) is the reagent of choice due to its mild nature and high selectivity for the 3 and 6 positions of the carbazole core.

Experimental Protocol: Bromination of 9-(4-bromophenyl)-9H-carbazole [8]

-

Dissolution: Dissolve 9-(4-bromophenyl)-9H-carbazole (1.0 eq.) in dichloromethane (DCM) in a flask protected from light.

-

Reagent Addition: Add N-bromosuccinimide (NBS, ~1.1 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature for approximately 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Upon completion, add water to the reaction mixture to quench any remaining NBS and precipitate the product.

-

Purification: Filter the white precipitate, dry it, and purify further by recrystallization from a suitable solvent like petroleum ether to afford the final product, this compound, with high purity.[8]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Core Application: A Versatile Intermediate in Organic Electronics

Carbazole derivatives are foundational materials in organic electronics, particularly for OLEDs, due to their high thermal stability and excellent charge-transport properties.[1][2] this compound serves as a key intermediate, enabling the synthesis of complex host and emissive materials through palladium-catalyzed cross-coupling reactions.[9]

The two bromine atoms are the key to its versatility. They can be selectively addressed in reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings to build out the molecular structure.[9] This allows for the precise tuning of critical properties:

-

Energy Levels (HOMO/LUMO): Attaching electron-donating or electron-withdrawing groups fine-tunes the energy levels for efficient charge injection and transport.

-

Triplet Energy (T₁): For phosphorescent OLEDs (PHOLEDs), building molecules with high triplet energy is essential to confine excitons on the guest emitter, preventing energy loss.

-

Morphology and Solubility: Adding bulky side groups, like tert-butyl, can improve solubility for solution-based processing and prevent detrimental molecular aggregation in the solid state.[2]

General Workflow for OLED Material Synthesis

Caption: Role as a precursor for diverse OLED functional materials.

Emerging Role in Medicinal Chemistry

The carbazole scaffold is present in numerous natural and synthetic molecules with significant biological activity, including anticancer properties.[10] The dibrominated nature of this compound makes it an excellent starting point for generating libraries of diverse compounds for drug discovery.

The bromine atoms can be functionalized to introduce various pharmacophores. For instance, Hirao reactions can be used to synthesize phosphinoylated and phosphonoylated derivatives, a class of compounds known for potential cytotoxic effects against cancer cell lines.[11][12]

Protocol: Palladium-Catalyzed Hirao Reaction[11]

-

Reagent Preparation: In a microwave vial, combine this compound (1.0 eq.), a secondary phosphine oxide (e.g., diphenylphosphine oxide, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., DBU, 2.0 eq.) in a suitable solvent like toluene.

-

Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 30-60 minutes). Microwave heating often accelerates the reaction and improves yields.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the residue using column chromatography to isolate the desired phosphinoylated carbazole derivative.

This strategy allows for the rapid synthesis of a variety of P-functionalized derivatives for biological screening, showcasing the intermediate's value beyond materials science.

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for ensuring the quality and suitability of the intermediate for subsequent reactions.

| Property | Value | Source(s) |

| CAS Number | 1226860-66-7 | [3][4] |

| Molecular Formula | C₁₈H₁₁Br₂N | [4] |

| Molecular Weight | 401.10 g/mol | [3] |

| Appearance | White to off-white powder/crystal | |

| Purity | Typically >97.0% - 98% | [3] |

Standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are used to confirm the structure and purity.[13] The ¹H NMR spectrum provides a characteristic fingerprint of the molecule's aromatic protons.[14]

Conclusion

This compound is far more than a simple halogenated aromatic compound. It is a highly versatile and strategically designed chemical intermediate. The presence of two distinct, reactive bromine sites on a stable and electronically active carbazole core provides chemists with a powerful platform for molecular engineering. Its central role in the synthesis of next-generation OLED materials is well-established, enabling the fine-tuning of optoelectronic properties to achieve higher efficiency and longer device lifetimes. Furthermore, its potential as a scaffold in medicinal chemistry highlights its growing importance in the development of novel therapeutics. For any research or development program focused on advanced organic materials or drug discovery, a thorough understanding of this core intermediate is essential for innovation and success.

References

- 3-BroMo-9-(4-broMophenyl)carbazole synthesis.ChemicalBook.

- The Role of Carbazole Derivatives in Modern Organic Electronics.Ningbo Inno Pharmchem Co.,Ltd.

- 9-(4-Bromophenyl)-9H-carbazole.

- Hirao reaction of 3‐bromo‐9‐phenyl‐9H‐carbazole (3) and different Y2P(O)H compounds.

- Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermedi

- 3-bromo-9-phenyl-9H-carbazole synthesis.ChemicalBook.

- OLED Breakthroughs: The Crucial Role of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole.Ningbo Inno Pharmchem Co.,Ltd.

- Exploring 4-Bromo-9H-carbazole: A Key OLED Intermedi

- Coupling reaction of 9‐(4‐bromophenyl)‐9H‐carbazole (1) and different...

- The Role of 3-Bromo-9H-carbazole in Pharmaceutical Synthesis.Ningbo Inno Pharmchem Co.,Ltd.

- This compound.CymitQuimica.

- 1226860-66-7|this compound.BLDpharm.

- Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6).

- Cross-Coupling Reactions.NROChemistry.

- This compound.Tokyo Chemical Industry.

- ¹H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 1226860-66-7|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-BroMo-9-(4-broMophenyl)carbazole synthesis - chemicalbook [chemicalbook.com]

- 9. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

3-Bromo-9-(4-bromophenyl)-9H-carbazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic electronics and materials science, carbazole derivatives have garnered significant attention due to their unique photophysical and electronic properties.[1][2] 3-Bromo-9-(4-bromophenyl)-9H-carbazole, a halogenated N-arylcarbazole, stands out as a crucial building block and intermediate in the synthesis of advanced functional materials.[1] Its molecular architecture, featuring a carbazole core with bromine substituents, offers a versatile platform for creating materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[1][3]

This technical guide provides an in-depth review of this compound, covering its synthesis, chemical and physical properties, and key applications. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals in the field.

Molecular Structure and Properties

The foundational structure of this compound consists of a carbazole nucleus, which is a tricyclic aromatic amine. A bromophenyl group is attached to the nitrogen atom of the carbazole, and another bromine atom is substituted at the 3-position of the carbazole ring.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in various electronic devices and for designing synthetic routes.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₁Br₂N | [4] |

| Molecular Weight | 401.10 g/mol | [4][5][6] |

| CAS Number | 1226860-66-7 | [4][5][6] |

| Appearance | White to almost white powder or crystal | [6][7] |

| Melting Point | 148.0 to 152.0 °C | [7] |

| Boiling Point (Predicted) | 496.4 ± 41.0 °C | [7] |

| Purity | >97.0% (GC) | [6] |

| Storage | Room Temperature, sealed in dry conditions | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the N-arylation of a carbazole precursor followed by bromination, or vice versa. Common synthetic strategies include the Ullmann condensation and the Buchwald-Hartwig amination.[8][9][10][11][12][13]

Synthetic Pathway Overview

A general and efficient synthetic route involves two main steps:

-

N-Arylation: Synthesis of the precursor, 9-(4-bromophenyl)-9H-carbazole.

-

Bromination: Introduction of a bromine atom at the 3-position of the carbazole ring.

The following diagram illustrates a typical synthetic workflow.

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 9-(4-bromophenyl)-9H-carbazole (Ullmann Condensation)

This step involves the copper-catalyzed N-arylation of carbazole with 1,4-dibromobenzene.[14]

Materials:

-

9H-Carbazole

-

1,4-Dibromobenzene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A sealed ampoule is charged with 9H-carbazole, 1,4-dibromobenzene, CuSO₄·5H₂O, and K₂CO₃.[14]

-

The sealed ampoule is heated to 250 °C for 68 hours.[14]

-

After cooling, the solid residue is partitioned between toluene and water.[14]

-

The aqueous phase is extracted with toluene.[14]

-

The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[14]

-

The crude product is purified by column chromatography to yield 9-(4-bromophenyl)-9H-carbazole as a white solid.[14]

Step 2: Synthesis of this compound (Electrophilic Bromination)

This step involves the bromination of the synthesized 9-(4-bromophenyl)-9H-carbazole using N-bromosuccinimide (NBS).[7][15]

Materials:

-

9-(4-bromophenyl)-9H-carbazole

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Petroleum ether

Procedure:

-

9-(4-bromophenyl)-9H-carbazole is dissolved in dichloromethane under light-avoiding conditions.[7][15]

-

The reaction mixture is stirred at room temperature for 12 hours.[7][15]

-

Upon completion, water is added to the mixture, leading to the precipitation of a white solid.[7][15]

-

The precipitate is filtered, dried, and purified by recrystallization from petroleum ether to yield the final product.[7][15]

Applications in Organic Electronics

The unique molecular structure of this compound makes it a valuable building block for various organic electronic materials.[1] The carbazole core provides excellent charge transport characteristics and high thermal stability.[1] The bromine atoms serve as reactive sites for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules with tailored optoelectronic properties.[16][17]

Role in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are widely used in OLEDs as host materials for phosphorescent emitters, hole-transporting layers (HTLs), and electron-blocking layers (EBLs).[3][18][19] The high triplet energy of the carbazole moiety is particularly advantageous for hosting blue phosphorescent emitters, leading to improved device efficiency.[20] The presence of bromine atoms in this compound allows for its incorporation into larger conjugated systems, which can be designed to have specific energy levels for efficient charge injection and transport in OLEDs.[3][16]

The following diagram illustrates the role of a carbazole derivative, synthesized from this compound, in a typical OLED device structure.

Caption: Role of a carbazole derivative in an OLED device.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key intermediate in the synthesis of advanced materials for organic electronics. Its versatile chemical structure, combined with favorable electronic and thermal properties, makes it a valuable building block for developing high-performance OLEDs and other optoelectronic devices. Understanding its synthesis, properties, and applications is crucial for researchers and scientists working at the forefront of materials science and organic electronics.

References

-

Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wurm, D., Mair, M., Monkowius, U., & Himmelsbach, M. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry. [Link]

-

Kautny, P., Stöger, B., & Fröhlich, J. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o330. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Carbazole Derivatives in Modern Organic Electronics. Retrieved from [Link]

-

Chao, T.-C., et al. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. Organic Letters, 16(13), 3536–3539. [Link]

-

Banwell, M. G., et al. (2006). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. The Journal of Organic Chemistry, 71(13), 4937–4947. [Link]

-

ResearchGate. (n.d.). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. Retrieved from [Link]

-

ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]

-

Fu, H.-Y., et al. (2006). N-Aryl carbazole derivatives for non-doped red OLEDs. Synthetic Metals, 156(11-13), 809-814. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). OLED Breakthroughs: The Crucial Role of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). High Purity Carbazole Derivative: Advanced Materials for Organic Electronics and OLEDs. Retrieved from [Link]

-

Zhao, X., et al. (2014). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 79(19), 9417–9422. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Bromo-9H-carbazole: A Key OLED Intermediate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 9-(3-Bromophenyl)carbazole in Modern Materials. Retrieved from [Link]

-

Kumar, A., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(5), 2687–2697. [Link]

-

MDPI. (2020). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. Retrieved from [Link]

-

Ashton, B. W., & Suschitzky, H. (1957). 916. The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society (Resumed), 4559. [Link]

-

YouTube. (2021). Graebe-Ullmann Carbazole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

-

Huang, J., et al. (2008). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o1589. [Link]

-

RSC Publishing. (n.d.). Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). Retrieved from [Link]

-

Designed Monomers and Polymers. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C18H11Br2N | CID 66797808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. labproinc.com [labproinc.com]

- 7. 3-BroMo-9-(4-broMophenyl)carbazole CAS#: 1226860-66-7 [m.chemicalbook.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-BroMo-9-(4-broMophenyl)carbazole synthesis - chemicalbook [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. ossila.com [ossila.com]

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-9-(4-bromophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, hazards, and GHS classification of 3-Bromo-9-(4-bromophenyl)-9H-carbazole (CAS No. 1226860-66-7). As a specialized heterocyclic compound likely utilized in advanced research and development, a thorough understanding of its safe handling is paramount. This document synthesizes available safety data with established laboratory best practices to ensure user safety and experimental integrity.

Section 1: Chemical Identity and Physical Properties

This compound is a solid, white crystalline substance.[1] Its molecular formula is C18H11Br2N, with a molecular weight of approximately 401.10 g/mol .[1] A key physical parameter for researchers is its melting point, which is reported to be 150°C.[1]

| Property | Value | Source |

| CAS Number | 1226860-66-7 | |

| Molecular Formula | C18H11Br2N | [1][2] |

| Molecular Weight | 401.10 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | White | [1] |

| Melting Point | 150°C | [1] |

Section 2: GHS Classification and Hazard Identification

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07) .

DOT Script for GHS Hazard Visualization

Caption: GHS Pictogram and Hazard Statements.

Section 3: Safe Handling and Storage Protocols

Given the irritant nature of this compound, a stringent set of handling and storage protocols must be followed. The causality behind these recommendations is to minimize exposure and prevent accidental contact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The principle here is to create a complete barrier between the researcher and the chemical.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contact is suspected.

-

Body Protection: A laboratory coat is required. For operations with a higher risk of dust generation, additional protective clothing may be necessary.[3]

Engineering Controls

Engineering controls are designed to remove the hazard at its source.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust particles.

Handling Procedures

-

Avoid breathing dust.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a dry, well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Section 4: Emergency and First-Aid Procedures

In the event of an exposure, immediate and appropriate action is critical to mitigate harm.

Eye Contact

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

-

Remove contact lenses if present and easy to do. Continue rinsing.

-

Seek immediate medical attention.

Skin Contact

-

Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

-

If skin irritation occurs, seek medical advice.[4]

Inhalation

-

Remove the individual from the area of exposure to fresh air.

-

If breathing is difficult, provide oxygen.

-

If not breathing, give artificial respiration.

-

Seek medical attention.[4]

Ingestion

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Seek medical attention.

Section 5: Accidental Release Measures

A pre-planned response to a spill is essential for safety and to minimize environmental contamination.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as described in Section 3.1.

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Section 6: Toxicological and Ecological Information

Currently, there is a lack of specific toxicological and ecological data for this compound in the public domain. The provided GHS classification is based on notifications from suppliers. Researchers should handle this compound with the assumption that it may have other unknown hazards and should take all necessary precautions to avoid exposure and environmental release.

Section 7: Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. It is the responsibility of the user to ensure proper disposal.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%. Retrieved from [Link]

Sources

The Impact of Substitution on the Solid-State Architecture of 9-(4-bromophenyl)-9H-carbazole Derivatives: A Crystallographic Perspective

Abstract

Carbazole derivatives have garnered significant attention within the scientific community, particularly in the realms of materials science and medicinal chemistry, owing to their unique photophysical and biological properties.[1] The 9-phenylcarbazole scaffold, in particular, serves as a versatile platform for the design of advanced materials for Organic Light-Emitting Diodes (OLEDs) and novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the crystal structure of 9-(4-bromophenyl)-9H-carbazole and its derivatives. By delving into the principles of synthesis, single-crystal X-ray diffraction, and computational analysis of intermolecular interactions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle changes in molecular structure can profoundly influence the supramolecular architecture in the solid state. This guide will emphasize the causal relationships between synthetic choices, crystallization outcomes, and the resulting crystal packing, thereby offering insights into the rational design of carbazole-based materials with tailored properties.

Introduction: The Significance of the Carbazole Core

The carbazole moiety, a tricyclic aromatic heterocycle, is a privileged scaffold in both materials science and medicinal chemistry.[1] Its rigid, planar structure and electron-rich nature impart favorable electronic and photophysical properties, making it an excellent building block for hole-transporting materials in OLEDs.[2] The bromine atom on the N-phenyl substituent of 9-(4-bromophenyl)-9H-carbazole serves as a versatile synthetic handle, allowing for further functionalization through various cross-coupling reactions.[3] In the context of drug discovery, the carbazole nucleus is found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic activities.

The three-dimensional arrangement of molecules in a crystal, known as the crystal packing, is dictated by a delicate balance of intermolecular forces. These interactions, though weak, collectively determine the macroscopic properties of the material, including its thermal stability, solubility, and, in the case of OLED materials, its charge transport characteristics. Understanding and controlling the crystal structure is therefore paramount for the rational design of functional materials. This guide will focus on the crystallographic analysis of 9-(4-bromophenyl)-9H-carbazole and its derivatives to elucidate the principles of their solid-state assembly.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding the crystal structure of a compound begins with its synthesis and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical and directly impact the success of the crystallographic analysis.

Synthetic Strategies for 9-(4-bromophenyl)-9H-carbazole Derivatives

The synthesis of 9-(4-bromophenyl)-9H-carbazole and its derivatives typically involves N-arylation of the carbazole core. A common and effective method is the Ullmann condensation, which involves the copper-catalyzed reaction of a carbazole with an aryl halide.

Experimental Protocol: Synthesis of 9-(4-bromophenyl)-9H-carbazole [4]

-

Reactant Preparation: In a fused silica ampoule, combine 9H-carbazole (1.00 eq.), 1,4-dibromobenzene (1.20 eq.), copper(II) sulfate pentahydrate (0.05 eq.), and potassium carbonate (1.00 eq.). The excess of 1,4-dibromobenzene drives the reaction towards the desired product. Potassium carbonate acts as the base to deprotonate the carbazole nitrogen.

-

Reaction Execution: Seal the ampoule under vacuum and heat to 250 °C for 68 hours. The high temperature is necessary to overcome the activation energy of the C-N bond formation.

-

Work-up and Purification: After cooling, carefully open the ampoule. Partition the solid residue between toluene and water. Extract the aqueous phase with toluene. The combined organic layers are then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of light petroleum and dichloromethane as the eluent to yield the pure 9-(4-bromophenyl)-9H-carbazole.

The synthesis of derivatives, such as the introduction of substituents on the carbazole ring, often precedes the N-arylation step. For instance, the synthesis of 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole involves the initial preparation of 3,6-di-tert-butyl-9H-carbazole, followed by the Ullmann condensation with 1,4-dibromobenzene.[5]

The Art and Science of Single Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-formed entity, free of defects, with dimensions typically in the range of 0.1-0.3 mm. Slow crystallization is key to achieving this.

Experimental Protocol: Single Crystal Growth by Slow Evaporation [4]

-

Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble. For 9-(4-bromophenyl)-9H-carbazole, a solution in chloroform has proven effective.[4]

-

Preparation of the Crystallization Vessel: Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites. Transfer the clear solution to a clean vial.

-

Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. This allows for the slow evaporation of the solvent. Alternatively, cover the vial with parafilm and pierce a few small holes with a needle.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the concentration of the solute will gradually increase, leading to the formation of well-ordered crystals.

The choice of solvent is crucial. A solvent in which the compound is too soluble will result in very small crystals, while a solvent in which it is poorly soluble may not allow for sufficient material to dissolve for crystallization to occur.

Caption: Workflow from synthesis to single crystal for X-ray diffraction.

Unveiling the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The fundamental principle lies in the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray beams.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms are then determined using computational methods. This initial structural model is refined to achieve the best possible agreement between the observed and calculated diffraction patterns.

Comparative Crystallographic Analysis of 9-(4-bromophenyl)-9H-carbazole and Its Derivatives

The power of crystallography lies not just in determining a single structure, but in comparing related structures to understand the effects of chemical modifications. Here, we compare the crystal structure of the parent compound, 9-(4-bromophenyl)-9H-carbazole, with that of a substituted derivative, 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole.

| Parameter | 9-(4-bromophenyl)-9H-carbazole[4] | 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole[5] | 9-(4-methoxyphenyl)-9H-carbazole[6] |

| Chemical Formula | C₁₈H₁₂BrN | C₂₆H₂₈BrN | C₁₉H₁₅NO |

| Molecular Weight | 322.20 g/mol | 434.40 g/mol | 273.32 g/mol |

| Crystal System | Monoclinic | Triclinic | Orthorhombic |

| Space Group | P2₁/c | P-1 | Pbca |

| a (Å) | 8.4137(3) | 5.9300(12) | 16.2645(16) |

| b (Å) | 20.1179(7) | 17.634(4) | 7.8297(7) |

| c (Å) | 8.6346(3) | 22.343(5) | 22.819(2) |

| α (°) | 90 | 100.38(3) | 90 |

| β (°) | 108.5322(14) | 95.13(3) | 90 |

| γ (°) | 90 | 99.32(3) | 90 |

| Volume (ų) | 1385.76(8) | 2250.8(8) | 2905.9(5) |

| Molecules per Unit Cell (Z) | 4 | 4 | 8 |

| Dihedral Angle (Carbazole/Phenyl) | 49.87(5)° | 60.5(1)° and 56.3(1)° | 56.78(8)° |

The Parent Compound: 9-(4-bromophenyl)-9H-carbazole

The crystal structure of 9-(4-bromophenyl)-9H-carbazole reveals that the molecule adopts a twisted conformation, with the 4-bromophenyl ring being inclined to the mean plane of the carbazole moiety by a dihedral angle of 49.87(5)°.[4] This twisting is a common feature in 9-phenylcarbazole derivatives and has a significant impact on the electronic properties of the molecule by affecting the degree of π-conjugation between the two aromatic systems.[4]

In the crystal, the molecules are linked by C—H⋯π interactions, forming a corrugated two-dimensional network.[4] Notably, there are no significant π-π stacking interactions between the carbazole moieties.

The Effect of Bulky Substituents: 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole

The introduction of bulky tert-butyl groups at the 3 and 6 positions of the carbazole ring has a dramatic effect on the crystal packing.[5] The asymmetric unit of this derivative contains two independent molecules, both of which exhibit a more pronounced twist than the parent compound, with dihedral angles of 60.5(1)° and 56.3(1)°.[5] This increased twisting is a direct consequence of the steric hindrance imposed by the tert-butyl groups.

The crystal packing is also significantly altered. Instead of the two-dimensional network seen in the parent compound, the molecules of the di-tert-butyl derivative are linked into chains along the b-axis by C—H⋯π interactions.[5] The bulky substituents effectively prevent the closer packing arrangements observed in the unsubstituted molecule.

Caption: The interplay between molecular structure, crystal packing, and material properties.

Deconstructing Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron density of its neighbors.

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts. The d_norm surface highlights regions where intermolecular distances are shorter (red), approximately equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms.

For 9-(4-methoxyphenyl)-9H-carbazole, Hirshfeld surface analysis reveals that the crystal packing is dominated by H⋯H (51.2%) and C⋯H/H⋯C (39.9%) contacts, with only minor contributions from other interactions.[7] This quantitative analysis confirms the importance of the weak C—H⋯π interactions in directing the supramolecular assembly.

Structure-Property Relationships and Applications

The insights gained from the crystallographic analysis of 9-(4-bromophenyl)-9H-carbazole derivatives are directly relevant to their application in various fields.

-

OLEDs: The degree of twisting between the carbazole and phenyl rings, as determined by the dihedral angle, influences the HOMO and LUMO energy levels of the molecule.[2] This, in turn, affects the charge injection and transport properties of the material when used in an OLED device. Furthermore, the mode of crystal packing can impact the bulk charge mobility of the material. By strategically modifying the molecular structure with different substituents, it is possible to tune both the molecular and solid-state properties to optimize device performance.

-

Drug Development: In the context of medicinal chemistry, the three-dimensional shape of a molecule and its ability to form specific intermolecular interactions are key determinants of its biological activity. Crystal structure analysis provides a precise picture of the molecule's conformation and its potential for interacting with biological targets. This information is invaluable for structure-based drug design, where the goal is to design molecules that fit perfectly into the binding site of a target protein.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 9-(4-bromophenyl)-9H-carbazole and its derivatives. We have demonstrated how the interplay of synthesis, crystallization, and single-crystal X-ray diffraction allows for a detailed understanding of the supramolecular architecture of these important compounds. The comparative analysis of the parent compound and its substituted derivatives highlights the profound influence of chemical modification on crystal packing and intermolecular interactions. The application of computational tools such as Hirshfeld surface analysis further enriches our understanding of these interactions. The knowledge gained from such studies is crucial for the rational design of new carbazole-based materials with tailored properties for applications in organic electronics and drug discovery.

References

- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 4. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of 3-bromo-9H-carbazole

Introduction: The Significance of N-Alkylated Carbazole Scaffolds

The carbazole nucleus is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic compounds with significant applications in medicinal chemistry and materials science. N-alkylation of the carbazole ring is a pivotal synthetic transformation that not only modulates the molecule's steric and electronic properties but also serves as a crucial handle for further functionalization. Specifically, 3-bromo-9H-carbazole is a versatile starting material where the bromine atom at the 3-position allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrogen at the 9-position provides a site for introducing diverse alkyl substituents. This dual functionality makes N-alkylated 3-bromocarbazoles highly valuable intermediates in the synthesis of organic light-emitting diodes (OLEDs), pharmaceuticals, and photoactive materials.

This guide provides an in-depth exploration of the experimental procedures for the N-alkylation of 3-bromo-9H-carbazole, grounded in mechanistic principles and practical laboratory insights. We will dissect the causality behind reagent selection and reaction conditions to empower researchers to not only replicate but also rationally optimize this fundamental reaction.

Mechanistic Underpinnings of N-Alkylation

The N-alkylation of carbazole proceeds via a classical nucleophilic substitution pathway. The core principle involves enhancing the nucleophilicity of the carbazole nitrogen to facilitate an attack on an electrophilic alkyl source.

Deprotonation: Activating the Nucleophile

The nitrogen atom in the 9H-carbazole ring is part of an aromatic system, rendering its lone pair of electrons less available for direct nucleophilic attack. The hydrogen atom on this nitrogen is weakly acidic, with a pKa value in the mid-teens (approximately 17-19), making it susceptible to deprotonation by a suitable base.[1] The selection of the base is therefore the first critical decision in the experimental design.

Base + 3-bromo-9H-carbazole ⇌ Conjugate Acid + 3-bromo-9-carbazolide anion

The resulting carbazolide anion is a potent nucleophile, with the negative charge delocalized over the aromatic system, ready to react with an electrophile.

Nucleophilic Attack (SN2)

The generated carbazolide anion attacks an alkylating agent, typically an alkyl halide (R-X), in a bimolecular nucleophilic substitution (SN2) reaction. The carbazolide ion displaces the halide leaving group, forming the desired C-N bond and yielding the N-alkylated product.

3-bromo-9-carbazolide anion + R-X → 3-bromo-9-alkyl-9H-carbazole + X⁻

The efficiency of this step is governed by the nature of the alkylating agent (primary > secondary >> tertiary halides) and the leaving group (I > Br > Cl).

.dot

Caption: Reaction mechanism for the N-alkylation of 3-bromo-9H-carbazole.

Detailed Experimental Protocol: Synthesis of 9-butyl-3-bromo-9H-carbazole

This protocol provides a reliable method for the N-butylation of 3-bromo-9H-carbazole, adapted from established literature procedures.[2]

Materials and Reagents

-

Starting Material: 3-bromo-9H-carbazole (C₁₂H₈BrN)

-

Base: Powdered Potassium Hydroxide (KOH)

-

Alkylating Agent: 1-Bromobutane (C₄H₉Br)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Workup Reagents: Deionized Water, Chloroform (CHCl₃), Anhydrous Sodium Sulfate (Na₂SO₄)

-

Purification: Silica Gel (for column chromatography), Chloroform, n-Hexane

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-9H-carbazole (4.00 g, 16.3 mmol).

-

Under an inert atmosphere (e.g., Nitrogen or Argon), add 35 mL of anhydrous DMF. Stir the mixture until the carbazole is fully dissolved.

-

Carefully add powdered potassium hydroxide (3.74 g, 66.7 mmol). Causality Note: A strong base like KOH is required to efficiently deprotonate the carbazole N-H. Using powdered KOH increases the surface area, facilitating a faster reaction. Anhydrous DMF is an ideal polar aprotic solvent that dissolves both the carbazole and the resulting carbazolide salt.[2][3]

-

-

Deprotonation:

-

Stir the resulting suspension vigorously at room temperature for 1 hour. The formation of the potassium carbazolide salt may be observed.

-

-

Alkylation:

-

Slowly add 1-bromobutane (2.80 g, 20.4 mmol) to the mixture via syringe over 5-10 minutes. Causality Note: A slight excess of the alkylating agent ensures the reaction goes to completion. Slow addition helps to control any potential exotherm.

-

Continue stirring the reaction mixture at room temperature for 20 hours.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a TLC plate (silica gel) and spot the starting material (3-bromo-9H-carbazole) and the reaction mixture. A suitable eluent system is chloroform/hexane (1:2). The product will have a higher Rf value than the starting material due to the nonpolar alkyl chain. The disappearance of the starting material spot indicates reaction completion.

-

-

Workup and Extraction:

-

Once the reaction is complete, pour the mixture into a beaker containing 300 mL of ice water. This will precipitate the crude product and dissolve the inorganic salts.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) to remove any residual DMF and salts.

-

-

Drying and Concentration:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Pack the column using a slurry of silica gel in hexane. Load the crude product onto the column.

-

Elute the column with a chloroform/hexane mixture (e.g., starting with 1:4 and gradually increasing the polarity). Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent to afford 9-butyl-3-bromo-9H-carbazole as a colorless oil.[2] A reported yield for this specific procedure is 76.5%.[2]

-

-

Characterization:

.dot